Ethyl 2-(4-Thiazolyl)acetate

Cephalosporin Synthesis Synthetic Intermediate Side-Chain Construction

Ethyl 2-(4-Thiazolyl)acetate (CAS 120155-43-3), also known as ethyl 4-thiazoleacetate, is a heterocyclic organic compound with the molecular formula C₇H₉NO₂S and a molecular weight of 171.22 g/mol. It is a key synthetic intermediate in the pharmaceutical industry, specifically for the preparation of 3,7-disubstituted cephem antibiotics, including advanced cephalosporins.

Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
CAS No. 120155-43-3
Cat. No. B177331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-Thiazolyl)acetate
CAS120155-43-3
Molecular FormulaC7H9NO2S
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CSC=N1
InChIInChI=1S/C7H9NO2S/c1-2-10-7(9)3-6-4-11-5-8-6/h4-5H,2-3H2,1H3
InChIKeyUMCBKPOYFXBWBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(4-Thiazolyl)acetate (CAS 120155-43-3) for Cephalosporin Antibiotic Intermediate Synthesis


Ethyl 2-(4-Thiazolyl)acetate (CAS 120155-43-3), also known as ethyl 4-thiazoleacetate, is a heterocyclic organic compound with the molecular formula C₇H₉NO₂S and a molecular weight of 171.22 g/mol [1]. It is a key synthetic intermediate in the pharmaceutical industry, specifically for the preparation of 3,7-disubstituted cephem antibiotics, including advanced cephalosporins [2]. The compound features an unsubstituted thiazole ring attached to an ethyl acetate moiety, offering a balance of reactivity and stability for downstream functionalization .

Workflow Cephem 7-side chain acid synthesis
Core Feature Unsubstituted C-2 thiazole supports direct functionalization
Reported Route 3-step α-formylation, chlorination, hydrolysis

Why Generic Thiazole Acetate Substitution Fails: Differentiated Synthetic Utility of Ethyl 2-(4-Thiazolyl)acetate


Generic substitution among thiazole acetate derivatives is not scientifically valid due to critical differences in their substitution patterns, which dictate their reactivity and ultimate application. The unsubstituted 4-thiazolyl core of Ethyl 2-(4-Thiazolyl)acetate provides a unique and unhindered C-2 position [1]. This structural feature is essential for its role in generating cephem side-chain acids, a transformation that is not universally applicable to analogs with C-2 amino, methyl, or aryl substitutions, which impose steric or electronic constraints [2]. Consequently, direct interchange can lead to failed synthetic transformations, lower yields, or the generation of inactive cephalosporin intermediates, directly impacting research reproducibility and industrial process efficiency [3].

C-2 Substitution Pattern

Amino-, methyl-, or aryl-substituted analogs can introduce steric or electronic constraints that may block cephem side-chain acid formation, potentially lowering yields.

Synthetic Route Complexity

2-amino analogs require extra protection/deprotection steps, which can increase step count and compromise process reproducibility compared to the unsubstituted thiazole core.

Quantitative Evidence Guide: Ethyl 2-(4-Thiazolyl)acetate (CAS 120155-43-3) Comparator Data


Synthetic Versatility: 3-Step Transformation to a Cephem Side-Chain Acid vs. Amino-Substituted Analogs

Ethyl 2-(4-Thiazolyl)acetate (1) is a superior starting material for constructing cephem 7-side chain acids. A published three-step sequence (α-formylation, chlorination, hydrolysis) from compound 1 directly afforded a new cephem side-chain acid, (E)-3-chloro-2-(thiazol-4-yl)propenoic acid (4-(E)), which was successfully used to acylate 7-aminocephalosporins [1]. This pathway leverages the unhindered C-2 position, a feature not shared by the common alternative, Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, where the C-2 amino group requires protection/deprotection steps, introducing synthetic complexity and potential for lower overall yield [2].

Synthetic Route
Class-level inference
Target: 3-step direct route to cephem side-chain acid
Comparator: Requires amino protection/deprotection
Supports route efficiency screening
Class-level; verify in project context
Cephalosporin Synthesis Synthetic Intermediate Side-Chain Construction

Role as a Validated Intermediate in Industrial Cephalosporin Processes vs. General Thiazole Carboxylic Acids

The utility of Ethyl 2-(4-Thiazolyl)acetate is cemented by its application in patented industrial processes. It is specifically described as a starting material for the preparation of 3,7-disubstituted 3-cephem-4-carboxylic acid compounds [1]. Its thioester derivatives are documented as reactive intermediates for the acylation of 7-ACA to produce cephalosporin antibiotics in high purity (95-99%) and excellent yield (79-95%) [2]. In contrast, a more general class of thiazole-4-acetic acid derivatives are noted as anti-inflammatory agents, not for cephalosporin production [3]. This specificity provides a clear, application-driven differentiator for procurement decisions.

Process Yield
Reported
79–95% yield
Supports process development selection
Reported for thioester-derived cephalosporin acylation
Pharmaceutical Manufacturing Cephalosporin Antibiotics Process Chemistry

Lipophilicity Advantage: Unsubstituted Thiazole Core vs. 2-Aminothiazole Analogs

The unsubstituted thiazole core of Ethyl 2-(4-Thiazolyl)acetate confers distinct physicochemical advantages. As a class, thiazole-4-acetate derivatives exhibit enhanced lipophilicity compared to their carboxylic acid counterparts, improving membrane permeability in pharmacological applications [1]. Specifically, the absence of a polar amino group at the 2-position results in a higher calculated LogP (~1.2) compared to Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (~0.4) [2]. This increased lipophilicity is a key factor in drug design for crossing biological barriers and is a primary reason this scaffold is chosen for developing orally bioavailable cephalosporin prodrugs [3].

Lipophilicity
Cross-study comparable
cLogP ~1.2 vs ~0.4 (Δ~0.8)
Supports permeability screening in prodrug design
In silico prediction; experimental validation recommended
Lipophilicity Membrane Permeability Pharmacokinetics

Optimal Application Scenarios for Ethyl 2-(4-Thiazolyl)acetate (CAS 120155-43-3)


Cephalosporin Antibiotic Intermediate Synthesis

The compound is a critical starting material for synthesizing new cephalosporin analogs. Its unsubstituted C-2 position on the thiazole ring is essential for building the 7-side chain acid via α-formylation, chlorination, and hydrolysis [1]. This validated pathway is a core differentiator from 2-amino analogs, which necessitate extra synthetic steps [2].

Medicinal Chemistry Scaffold for Optimizing Lipophilicity

In drug discovery programs, Ethyl 2-(4-Thiazolyl)acetate is a valuable scaffold for improving the lipophilicity of a chemical series. Its predicted cLogP of ~1.2 makes it a more membrane-permeable starting point than polar 2-amino analogs (cLogP ~0.4), which is crucial for designing compounds with favorable oral absorption and tissue distribution [1].

Process Development for Thioester-Based Acylating Agents

This compound is the precursor to thioester derivatives of thiazolyl acetic acid, which are reactive intermediates used to acylate 7-ACA. Patented processes demonstrate the use of these thioesters to produce cephalosporins in high purity and yield (79-95%), a key consideration for industrial and process R&D laboratories focused on scalable, cost-effective synthesis [1].

Application
Selection Property
Validation Focus
Cephalosporin intermediate synthesis
Unsubstituted C-2 thiazole core
Reported 3-step side-chain acid route
Medicinal chemistry lipophilicity optimization
Higher predicted cLogP vs 2-amino analogs
Membrane permeability assessment in prodrug research
Thioester acylating agent process development
Reported yield range 79–95%
Scalable acylation of 7-ACA

Technical Documentation Hub

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